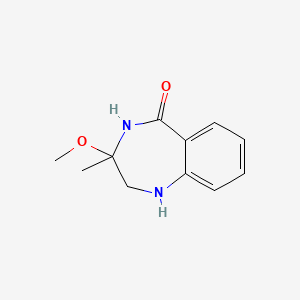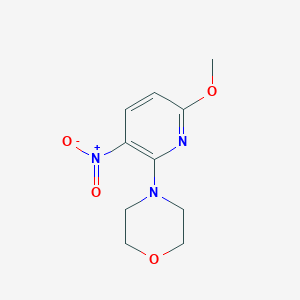
4-(6-methoxy-3-nitropyridin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-methoxy-3-nitropyridin-2-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group at the 6th position and a nitro group at the 3rd position of the pyridine ring, which is further attached to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-3-nitropyridin-2-yl)morpholine typically involves the following steps:
Methoxylation: The methoxy group is introduced via methoxylation reactions, often using methanol and a suitable catalyst.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through cyclization reactions involving diethanolamine and a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by cyclization under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-methoxy-3-nitropyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The morpholine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Cyclization: Diethanolamine, sulfuric acid.
Major Products Formed
Reduction: 4-(6-Amino-3-nitropyrid-2-yl)morpholine.
Substitution: Various substituted morpholine derivatives.
Cyclization: Complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
4-(6-methoxy-3-nitropyridin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of morpholine derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 4-(6-methoxy-3-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring enhances the compound’s ability to interact with biological membranes and proteins, contributing to its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Methoxy-3-nitropyrid-2-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(6-Methoxy-3-nitropyrid-2-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of a morpholine ring.
Uniqueness
4-(6-methoxy-3-nitropyridin-2-yl)morpholine is unique due to the presence of both a methoxy and a nitro group on the pyridine ring, combined with the morpholine ring. This unique combination of functional groups and ring structure imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Propiedades
Número CAS |
281223-80-1 |
|---|---|
Fórmula molecular |
C10H13N3O4 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
4-(6-methoxy-3-nitropyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H13N3O4/c1-16-9-3-2-8(13(14)15)10(11-9)12-4-6-17-7-5-12/h2-3H,4-7H2,1H3 |
Clave InChI |
OYCROQMNSSQIHF-UHFFFAOYSA-N |
SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])N2CCOCC2 |
SMILES canónico |
COC1=NC(=C(C=C1)[N+](=O)[O-])N2CCOCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
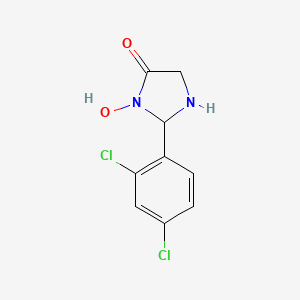
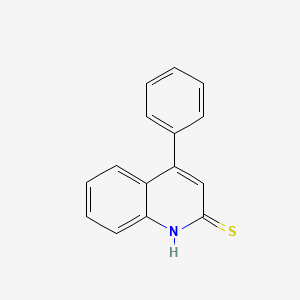
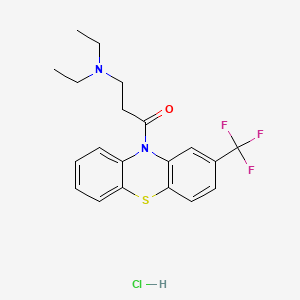
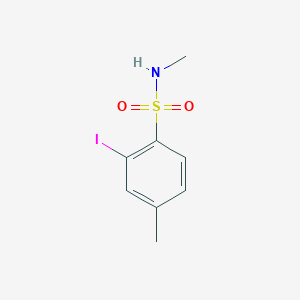
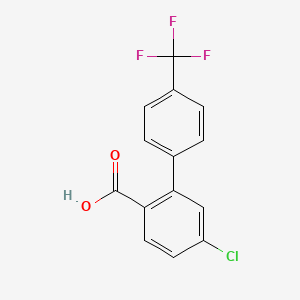
![1-[(Dibenzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B1654784.png)
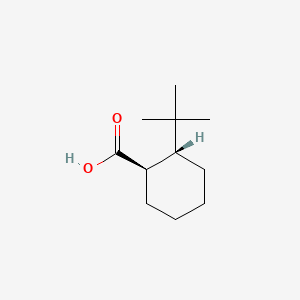
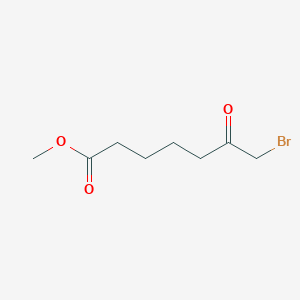
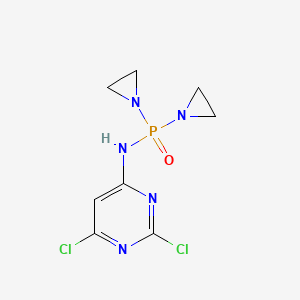
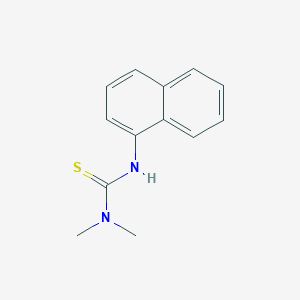
![5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1654791.png)
![2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B1654792.png)
![5-benzyl-4-hydroxy-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B1654793.png)
